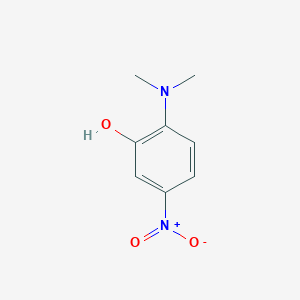

2-(Dimethylamino)-5-nitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

14703-77-6 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(dimethylamino)-5-nitrophenol |

InChI |

InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(10(12)13)5-8(7)11/h3-5,11H,1-2H3 |

InChI Key |

KFCUGJIANSVBKA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dimethylamino 5 Nitrophenol and Its Derivatives

Established Synthetic Pathways to 2-(Dimethylamino)-5-nitrophenol

The traditional synthesis of 2-(dimethylamino)-5-nitrophenol often involves multi-step processes that can be resource-intensive. Researchers have focused on optimizing these pathways and developing more direct approaches.

Multi-Step Synthesis Approaches from Precursor Phenolic Compounds

Another approach starts with o-toluidine, which undergoes salification, nitrification, diazotization, and hydrolysis to produce 2-methyl-5-nitrophenol (B1294729) without the isolation of the 2-methyl-5-nitroaniline (B49896) intermediate. google.com This streamlined process is reported to improve product yield and reduce waste. google.com

A process for preparing 2-amino-5-nitrophenol (B90527) derivatives involves the nucleophilic substitution reaction of benzoxazole (B165842) derivatives, followed by ring-opening of the oxazole (B20620) ring. google.com This method allows for the introduction of various nucleophilic groups at the 4-position of the 2-amino-5-nitrophenol structure. google.com

Direct Functionalization Strategies

Direct functionalization of aromatic rings represents a more atom-economical approach to synthesizing substituted phenols. The nitro group can promote the direct functionalization of pyridones and quinolones. nih.gov For example, the reaction of trinitroquinolone with 1,3-dicarbonyl compounds in the presence of triethylamine (B128534) leads to efficient functionalization at the 4-position via cine-substitution. nih.gov

A metal-free synthesis of symmetric diarylamines has been demonstrated through the twofold intermolecular electrophilic C-H functionalization of electron-rich arenes with 2-nitropropane (B154153) in polyphosphoric acid. rsc.orgresearchgate.net This method utilizes the nitroalkane as both an internal oxidant and a nitrogen donor. researchgate.net

Green Chemistry Principles and Novel Methodologies in the Synthesis of 2-(Dimethylamino)-5-nitrophenol

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of catalyst-assisted routes and solvent-minimizing techniques.

Catalyst-Assisted Synthetic Routes

Catalysts play a crucial role in developing greener synthetic pathways. For example, the synthesis of 2-aminothiophenes, which are structurally related to aminophenols, has been achieved through various catalyzed multicomponent reactions. nih.gov Both homogeneous and heterogeneous catalysts have been employed to facilitate these transformations under greener conditions. nih.gov

In a similar vein, the synthesis of β-amino ketones has been accomplished using a nano-catalyst, Cs2.5H0.5PW12O40, prepared via an ultrasound-assisted method. academie-sciences.fr This catalyst has proven effective in aza-Michael addition reactions to α,β-unsaturated carbonyl compounds. academie-sciences.fr

Solvent-Minimizing and Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and often leads to higher yields and purities. The synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes via a Gewald reaction is significantly faster under microwave irradiation (20 minutes) compared to conventional heating (4 hours). organic-chemistry.org

Similarly, a rapid and efficient one-pot, three-component synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones is facilitated by microwave irradiation in the presence of glacial acetic acid. nih.gov This method boasts shorter reaction times and higher product yields without the need for column chromatography. nih.gov The synthesis of 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane (B149229) has also been successfully carried out using microwave irradiation with beta-alanine (B559535) as a catalyst. researchgate.net

Furthermore, the aqueous in situ one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl esters under microwave irradiation provides an environmentally friendly and highly efficient route to 2,5-diketopiperazines. nih.gov

Synthesis of Structurally Modified Derivatives of 2-(Dimethylamino)-5-nitrophenol

The synthesis of derivatives of 2-(dimethylamino)-5-nitrophenol allows for the exploration of new chemical space and potential applications. For instance, a variety of (benzoylaminophenoxy)-phenol derivatives have been synthesized from 3-(4-aminophenoxy)-phenol, which in turn is prepared from p-fluoronitrobenzene and resorcinol (B1680541). mdpi.com

The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a potent G-protein-coupled receptor 40 agonist, has been achieved through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures. mdpi.com Additionally, 3-(aryloxy)phenols can be synthesized from the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with phenols, followed by bromination and aromatization. mdpi.com

Derivatives such as 2,2-Dimethyl-5-[(2-nitro-anilino)methyl-idene]-1,3-dioxane-4,6-dione have been synthesized and their crystal structures determined, revealing intramolecular hydrogen bonding. nih.gov The synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids has also been reported, starting from 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal and amino acids or their methyl esters. nih.gov

Interactive Data Table: Synthesis of 2-Amino-5-nitrophenol Derivatives

| Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Reference |

| o-Aminophenol, Urea | Cyclocondensation-nitration, then hydrolysis | 2-Amino-5-nitrophenol | 73.2 | researchgate.net |

| o-Toluidine | Salification, nitrification, diazotization, hydrolysis | 2-Methyl-5-nitrophenol | Not specified | google.com |

| Benzoxazole derivative | Nucleophilic substitution, then ring-opening | 4-Substituted-2-amino-5-nitrophenol | High | google.com |

| p-Fluoronitrobenzene, Resorcinol | NaOH, DMSO; then Pd/C, H2 | 3-(4-Aminophenoxy)-phenol | Not specified | mdpi.com |

| 3-Chlorocyclohex-2-en-1-one, Phenols | K2CO3; then NBS, DMF; then DBU | 3-(Aryloxy)phenols | Not specified | mdpi.com |

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, most commonly through esterification and etherification reactions. These modifications can significantly alter the molecule's physicochemical properties.

Esterification: The synthesis of ester derivatives from 2-(dimethylamino)-5-nitrophenol can be achieved through various established methods. organic-chemistry.orgmedcraveonline.com Reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions yields the corresponding esters. For instance, reacting the phenol (B47542) with an acid anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is an efficient method. organic-chemistry.org Alternatively, dehydrative esterification using a Brønsted acid catalyst or coupling reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) with a carboxylic acid can be employed for high-yield synthesis under mild conditions. organic-chemistry.org These reactions convert the hydroxyl group into an ester linkage, providing a route to a wide array of derivatives with potentially altered biological or material properties.

Etherification (O-Alkylation): The synthesis of ethers from the phenolic hydroxyl group is another common modification. The Williamson ether synthesis, involving the deprotonation of the phenol to form a phenoxide ion followed by reaction with an alkyl halide, is a classic approach. The reactivity of the phenoxide ion towards nucleophilic substitution allows for the introduction of various alkyl or aryl groups at the oxygen atom.

Chemical Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into several other functionalities, most notably an amino group, through reduction. tcichemicals.com The choice of reducing agent and reaction conditions allows for control over the final product.

Reduction to Amines: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com Several methods are available for this transformation.

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.orggoogle.com The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com This method is often clean and high-yielding. For example, the hydrogenation of p-nitrophenol to p-aminophenol can be achieved quantitatively using a palladium catalyst. beilstein-journals.orggoogle.com Vanadium compounds can be added in catalytic amounts to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve the purity of the final amine product. google.com

Metal-Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org

Other Reducing Agents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used, sometimes offering selectivity when multiple nitro groups are present in a molecule. wikipedia.org It is important to note that powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds instead. commonorganicchemistry.com

The reduction process proceeds through intermediate species, such as nitroso and hydroxylamino compounds. nih.govnih.gov In some biological or enzymatic systems, 2-chloro-5-nitrophenol (B15424) is initially reduced to 2-chloro-5-hydroxylaminophenol, which then undergoes rearrangement. nih.govnih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere, various solvents | Amine | Common, efficient method. commonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen atmosphere, various solvents | Amine | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic medium | Amine | Classic, cost-effective method. masterorganicchemistry.com |

| SnCl₂ | Acidic or neutral solvent | Amine | Mild, good for sensitive substrates. wikipedia.org |

| Zn, NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine | Can stop the reduction at the hydroxylamine stage. wikipedia.org |

Diversification via the Dimethylamino Functionality

The dimethylamino group is a strongly electron-donating group that significantly influences the reactivity of the aromatic ring. While often retained in derivatives for its electronic properties, it can also be a site for chemical modification. For instance, the nitrogen atom's lone pair makes it susceptible to quaternization by reacting with alkyl halides to form quaternary ammonium salts. In more complex transformations, demethylation reactions could potentially convert the dimethylamino group into a secondary or primary amine, further diversifying the available synthetic pathways. The powerful electron-donating nature of this group, in conjunction with the electron-withdrawing nitro group, creates a "push-pull" system, which can be exploited in the synthesis of dyes and materials with specific electronic properties. uni-stuttgart.de

Aromatic Ring Functionalization and Annulation Strategies

Further diversification can be achieved by introducing new substituents onto the aromatic ring or by building new ring systems onto the existing scaffold.

Aromatic Electrophilic Substitution: The introduction of new functional groups onto the benzene (B151609) ring typically proceeds via electrophilic aromatic substitution (EAS). dalalinstitute.com The outcome of these reactions is dictated by the directing effects of the substituents already present: the hydroxyl (-OH) and dimethylamino (-NMe₂) groups are strongly activating ortho-, para-directors, while the nitro (-NO₂) group is a strong deactivating meta-director. byjus.comfiveable.me

In 2-(dimethylamino)-5-nitrophenol, the positions for electrophilic attack are influenced by the interplay of these groups. The powerful activating and ortho-, para-directing effects of the hydroxyl and dimethylamino groups will dominate. byjus.comstackexchange.com The -OH group directs to positions 4 and 6, while the -NMe₂ group directs to positions 3 and 5. The -NO₂ group deactivates the ring and directs to positions 1 and 3 (relative to itself). Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the -OH and -NMe₂ groups and not deactivated by the -NO₂ group, primarily positions 4 and 6. Reactions like halogenation or nitration would be expected to yield products substituted at these activated positions. byjus.commasterorganicchemistry.comnih.gov

Annulation Strategies: Annulation involves the construction of a new ring fused to the existing aromatic ring, leading to polycyclic heterocyclic systems. researchgate.net Methodologies that achieve simultaneous reduction of the nitro group and a proximal C-H functionalization can lead to annulated products like indoles or benzimidazoles. nih.gov For example, reductive transformation of a nitroarene can generate a reactive arylnitrene intermediate, which can undergo ring expansion and subsequent rearrangement and cyclization to form new heterocyclic rings. nih.gov Such strategies could be applied to derivatives of 2-(dimethylamino)-5-nitrophenol to build complex, fused architectures, which are valuable scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Dimethylamino 5 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring System

The phenolic ring system of 2-(Dimethylamino)-5-nitrophenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the dimethylamino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The dimethylamino group is a powerful activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles. Similarly, the hydroxyl group is also an activating, ortho-, para-director. cnr.itnih.gov

However, the nitro group is a strong deactivating group, withdrawing electron density from the ring and making electrophilic substitution more difficult. Its presence at the 5-position (meta to the dimethylamino group and ortho to the hydroxyl group) complicates the prediction of substitution patterns. The combined influence of these groups suggests that electrophilic attack will likely occur at the positions most strongly activated by the dimethylamino and hydroxyl groups and least deactivated by the nitro group. The positions ortho and para to the strongly activating dimethylamino group are the most probable sites for substitution.

Nucleophilic Reactions Involving the Nitro and Hydroxyl Groups

The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions. The nitro group itself can also undergo nucleophilic attack, particularly by strong reducing agents.

The hydroxyl group can act as a nucleophile, especially in its deprotonated phenoxide form. The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group. The resulting phenoxide is a potent nucleophile and can participate in reactions such as ether and ester formation.

Redox Chemistry and Electrochemical Behavior of 2-(Dimethylamino)-5-nitrophenol

The redox chemistry of 2-(Dimethylamino)-5-nitrophenol is characterized by the oxidation of the phenol (B47542) and dimethylamino groups and the reduction of the nitro group.

Oxidation Pathways and Mechanisms

Electrochemical studies on similar compounds, such as 2-nitrophenol (B165410), have shown that oxidation can occur at the electrode surface. researchgate.net The electrochemical behavior of a related compound, 5-(4-Dimethylamino-benzylidene)-1,3-diethyl-2-thioxo-dihydro-pyrimidine-4,6-dione, revealed multiple oxidative peaks, indicating complex electron transfer processes. semanticscholar.org

Reduction Processes of the Nitro Group

The nitro group of 2-(Dimethylamino)-5-nitrophenol is readily reducible to an amino group. This transformation is a common and important reaction in synthetic organic chemistry. A variety of reducing agents can be employed for this purpose. The reduction of a nitro group can proceed through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions.

Photochemical Transformations and Photostability of 2-(Dimethylamino)-5-nitrophenol

Nitrophenols are known to undergo photochemical transformations upon exposure to light. The photolysis of nitrophenols can lead to the formation of various products, including secondary organic aerosols. northwestern.edu Studies on 2-nitrophenol have shown that its photolysis is a significant degradation pathway in the atmosphere. northwestern.edu The presence of the dimethylamino group in 2-(Dimethylamino)-5-nitrophenol is likely to influence its photostability and the nature of the photoproducts formed. The electronic properties of the substituents play a crucial role in the excited-state dynamics of nitrophenols. nih.gov

The photocatalytic degradation of nitrophenols using semiconductor materials like TiO2 has been extensively studied as a method for their removal from water. cnr.itfrontiersin.org The degradation pathways often involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its opening and eventual mineralization. cnr.it The efficiency of this process can be influenced by factors such as the presence of dopants in the photocatalyst. mdpi.com

Thermal Degradation Pathways and Structural Stability Studies

The thermal stability of 2-(Dimethylamino)-5-nitrophenol is an important consideration, particularly for its storage and handling. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into its decomposition behavior.

Studies on the thermal analysis of salts formed between 4-nitrophenol (B140041) and various aliphatic amines have shown that the decomposition process is complex and dependent on the nature of the amine. researchgate.net These studies revealed that the initial thermal events often involve melting, followed by mass loss corresponding to the volatilization of the amine and subsequent decomposition of the nitrophenol. researchgate.net While specific data for 2-(Dimethylamino)-5-nitrophenol is not available, similar decomposition patterns involving the dimethylamino group and the nitrophenolic core could be anticipated. The thermal stability of energetic materials containing nitro groups has also been a subject of investigation, providing a basis for understanding the potential thermal hazards associated with such compounds. researchgate.net

Metal Ion Complexation and Coordination Chemistry of 2-(Dimethylamino)-5-nitrophenol as a Ligand

While research has been conducted on structurally related compounds, the unique electronic and steric characteristics imparted by the dimethylamino group at the 2-position and the nitro group at the 5-position of the phenol ring in 2-(Dimethylamino)-5-nitrophenol suggest a distinct coordination profile. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group is expected to significantly influence the acidity of the phenolic proton and the electron density on the potential donor atoms (the phenolic oxygen and the nitrogen of the dimethylamino group).

In analogous systems, nitrophenol derivatives can act as bidentate or monodentate ligands. For instance, studies on other substituted nitrophenols have shown coordination through the phenolic oxygen and the nitro group, or solely through the deprotonated phenolic oxygen. The presence of the dimethylamino group in 2-(Dimethylamino)-5-nitrophenol introduces an additional potential coordination site.

Further empirical investigation is required to elucidate the specific coordination modes, stability constants, and structural geometries of metal complexes involving 2-(Dimethylamino)-5-nitrophenol. Such studies would involve synthesizing potential complexes with various transition and main group metals and characterizing them using techniques such as X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. This would provide valuable insight into the ligand's coordination preferences and the properties of the resulting metallo-supramolecular architectures.

Without direct experimental data on the complexation of 2-(Dimethylamino)-5-nitrophenol, any detailed discussion on its coordination chemistry remains speculative. Future research in this area would be beneficial to fully understand the ligating properties of this particular substituted nitrophenol.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Dimethylamino 5 Nitrophenol Research

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the conformational landscape of 2-(Dimethylamino)-5-nitrophenol. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding.

Studies on related nitrophenol compounds demonstrate that the vibrational frequencies of the nitro (NO2) and hydroxyl (OH) groups are particularly informative. longdom.orgmdpi.com For instance, the stretching and bending vibrations of these groups can indicate the presence and strength of intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the nitro group. In similar molecules, IR and Raman spectra have been used to confirm the presence of key functional groups and to support structural assignments made by other techniques. longdom.orgepa.govsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy. epa.govnih.gov By calculating the theoretical vibrational frequencies for different possible conformations of 2-(Dimethylamino)-5-nitrophenol, researchers can compare these with the experimental IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions and in determining the most stable conformation of the molecule in the gas phase or in different solvent environments. The agreement between calculated and experimental frequencies for related molecules like 2,6-dimethyl-4-nitrophenol (B181267) has been shown to be very good, validating this combined approach. epa.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Nitrophenol Derivatives This table is illustrative and based on data from related compounds. Actual values for 2-(Dimethylamino)-5-nitrophenol may vary.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | longdom.org |

| N-O (nitro) | Asymmetric Stretch | 1500-1560 | longdom.org |

| N-O (nitro) | Symmetric Stretch | 1335-1385 | longdom.org |

| C-N (amino) | Stretching | 1250-1360 | nih.gov |

| Aromatic C=C | Stretching | 1450-1600 | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of 2-(Dimethylamino)-5-nitrophenol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons provide information about the electron-donating or -withdrawing effects of the substituents. The dimethylamino group, being electron-donating, will typically shield the aromatic protons, causing them to resonate at a higher field (lower ppm). Conversely, the nitro group, being strongly electron-withdrawing, will deshield the aromatic protons, shifting their signals to a lower field (higher ppm). The coupling patterns (splitting of signals) between adjacent protons reveal their connectivity within the aromatic ring. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. rsc.orgchemicalbook.comhmdb.ca The carbons directly attached to the electron-withdrawing nitro group and the oxygen of the hydroxyl group are expected to be significantly deshielded. The carbons of the dimethylamino group will also have characteristic chemical shifts. By analyzing the full set of ¹H and ¹³C NMR data, a complete and unambiguous assignment of the molecular structure can be achieved.

Table 2: Exemplary ¹H and ¹³C NMR Data for a Substituted Nitrophenol Analog This table presents data for a related compound to illustrate the type of information obtained from NMR spectroscopy. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 7.65 | d | 8.8 |

| ¹H | 7.08 | dd | 8.8, 2.5 |

| ¹H | 6.89 | s | - |

| ¹³C | 148.54 | - | - |

| ¹³C | 134.92 | - | - |

| ¹³C | 128.60 | - | - |

| ¹³C | 116.37 | - | - |

| ¹³C | 106.45 | - | - |

| ¹³C | 40.76 | - | - |

Note: The specific assignments for 2-(Dimethylamino)-5-nitrophenol would require experimental data for that exact molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For 2-(Dimethylamino)-5-nitrophenol, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions. researchgate.net The presence of both a strong electron-donating group (dimethylamino) and a strong electron-accepting group (nitro) on the same aromatic ring gives rise to a significant intramolecular charge transfer (ICT) character in its electronic transitions. researchgate.netresearchgate.net

This ICT nature makes 2-(Dimethylamino)-5-nitrophenol a solvatochromic compound, meaning its absorption spectrum is sensitive to the polarity of the solvent. nih.gov In nonpolar solvents, the ground state is more stable, and the absorption occurs at a shorter wavelength. As the solvent polarity increases, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the absorption maximum. nih.gov The study of this solvatochromism provides valuable information about the electronic structure of the molecule and its interactions with the surrounding solvent molecules. researchgate.netresearchgate.net Some related compounds have shown significant shifts in their absorption maxima across different solvents, indicating a strong solvatochromic effect. uni-stuttgart.denih.gov

Table 3: Solvatochromic Data for a Related Nitroaniline Dye This table illustrates the concept of solvatochromism with data for a similar compound.

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| n-Hexane | 31.0 | 466 |

| Dioxane | 36.0 | 498 |

| Acetone | 42.2 | 535 |

| Dimethyl Sulfoxide | 45.1 | 562 |

| Formamide/Water | - | 597 |

Source: Adapted from data on 5-dimethylamino-5'-nitro-2,2'-bithiophene. uni-stuttgart.de

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular mass of 2-(Dimethylamino)-5-nitrophenol and for elucidating its structure through fragmentation analysis. nist.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. rsc.org

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and then fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. libretexts.org Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO2) or parts of it (e.g., NO, O). researchgate.netnih.gov For molecules with an amino group, α-cleavage (cleavage of the bond adjacent to the nitrogen) is a characteristic fragmentation. mdpi.comyoutube.com The analysis of these fragmentation patterns allows for the confirmation of the different structural units within 2-(Dimethylamino)-5-nitrophenol.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(Dimethylamino)-5-nitrophenol This table is predictive and based on general fragmentation rules for similar compounds.

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 182 | [M]⁺ | Molecular Ion |

| 167 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety |

| 136 | [M - NO₂]⁺ | Loss of the nitro group |

| 152 | [M - NO]⁺ | Loss of nitric oxide |

| 121 | [M - NO₂ - CH₃]⁺ | Sequential loss of nitro and methyl groups |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.govnih.gov By diffracting X-rays off a single crystal of 2-(Dimethylamino)-5-nitrophenol, a detailed electron density map can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

This technique can unambiguously confirm the connectivity of the atoms and the relative positions of the dimethylamino, nitro, and hydroxyl groups on the aromatic ring. nih.gov Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netescholarship.org For instance, it can show if the hydroxyl group forms an intermolecular hydrogen bond with the nitro group of an adjacent molecule, which can significantly influence the physical properties of the material. mdpi.com

Table 5: Illustrative Crystallographic Data for a Nitrophenol Derivative This table shows the type of data obtained from a single-crystal X-ray diffraction experiment on a related compound. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.3511 |

| b (Å) | 14.3305 |

| c (Å) | 6.6757 |

| β (°) | 103.348 |

| Volume (ų) | 591.3 |

| Z | 4 |

Advanced Electron Microscopy (SEM, TEM) for Morphological Analysis of Materials Incorporating 2-(Dimethylamino)-5-nitrophenol

When 2-(Dimethylamino)-5-nitrophenol is incorporated into materials, such as polymers, nanoparticles, or thin films, advanced electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for characterizing the morphology. nih.govthermofisher.com

SEM provides high-resolution images of the surface topography of the material. youtube.comnih.gov It can reveal information about the shape, size, and distribution of particles or domains containing 2-(Dimethylamino)-5-nitrophenol. This is particularly important for understanding how the compound is dispersed within a host matrix.

TEM, on the other hand, provides information about the internal structure of the material. thermofisher.com By transmitting electrons through a very thin sample, TEM can be used to visualize the internal morphology, crystal structure, and any phase separation in materials containing 2-(Dimethylamino)-5-nitrophenol. The resolution of TEM is generally higher than that of SEM. thermofisher.com

Chiroptical Spectroscopy (CD, ORD) of Asymmetric Derivatives of 2-(Dimethylamino)-5-nitrophenol

While 2-(Dimethylamino)-5-nitrophenol itself is achiral, the introduction of a chiral center into the molecule would give rise to enantiomers. The study of such asymmetric derivatives would necessitate the use of chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center and can be used to determine the absolute configuration of the enantiomers. The electronic transitions observed in the UV-Vis spectrum would exhibit corresponding CD signals (either positive or negative), providing information about the stereochemistry of the molecule.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect observed in the region of an absorption band, is also characteristic of the molecule's chirality and can be used for stereochemical assignments.

The application of these techniques would be essential for the characterization of any synthesized chiral derivatives of 2-(Dimethylamino)-5-nitrophenol, providing crucial insights into their stereochemical properties.

Theoretical and Computational Studies of 2 Dimethylamino 5 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. tandfonline.comresearchgate.net For 2-(Dimethylamino)-5-nitrophenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state properties. tandfonline.comrsc.org

Key properties that would be investigated include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. For 2-(Dimethylamino)-5-nitrophenol, this would reveal the planarity of the phenyl ring and the orientation of the dimethylamino and nitro substituents. Studies on similar molecules, like 2,6-dibromo-4-nitrophenol, have shown good agreement between DFT-optimized geometries and experimental X-ray diffraction data. tandfonline.com

Vibrational Frequencies: Theoretical calculation of vibrational spectra (IR and Raman) is a standard output of DFT. These calculated frequencies, when scaled, can be compared with experimental data to assign specific vibrational modes, such as C-H stretching, NO₂ symmetric and asymmetric stretching, and C-N stretching. tandfonline.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For nitrophenols, the HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is on the nitro-substituted ring, indicating a propensity for intramolecular charge transfer upon excitation. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For a nitrophenol derivative, negative potential is expected around the oxygen atoms of the nitro and hydroxyl groups, while the hydrogen atoms and parts of the aromatic ring would show positive potential.

Table 1: Representative Ground State Properties of a Substituted Nitrophenol (Illustrative) (Note: This table is illustrative of typical data obtained from DFT calculations for a substituted nitrophenol and is not specific to 2-(Dimethylamino)-5-nitrophenol.)

| Property | Calculated Value | Method/Basis Set | Significance |

| Total Energy | -588.9 Hartree | B3LYP/6-31G(d) | Thermodynamic stability reference. |

| Dipole Moment | 4.5 Debye | B3LYP/6-31G(d) | Indicates overall molecular polarity. |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | -2.5 eV | B3LYP/6-31G(d) | Relates to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | B3LYP/6-31G(d) | Indicates chemical reactivity and electronic transition energy. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org For 2-(Dimethylamino)-5-nitrophenol, MD simulations would be invaluable for exploring its conformational landscape and interactions with its environment, particularly in a solvent like water.

Key insights from MD simulations would include:

Conformational Preferences: The dimethylamino and nitro groups can rotate around their bonds to the phenyl ring. MD simulations can explore the rotational energy barriers and identify the most stable (lowest energy) conformations of the molecule in solution.

Solvation Structure: Simulations can reveal how solvent molecules, such as water, arrange themselves around the solute. This includes identifying specific hydrogen bonding patterns between the polar -OH, -NO₂, and -N(CH₃)₂ groups and surrounding water molecules. Studies on phenol (B47542) in water have shown that the hydroxyl group tends to be fully immersed in the aqueous phase. nih.govacs.org

Intermolecular Interactions: In a condensed phase or a biological system, 2-(Dimethylamino)-5-nitrophenol would interact with neighboring molecules. MD can simulate these interactions, such as π-π stacking between aromatic rings or hydrogen bonding, which govern the material's bulk properties and its behavior in a biological context.

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are highly effective at predicting spectroscopic properties, which aids in the interpretation of experimental data.

For 2-(Dimethylamino)-5-nitrophenol, these predictions would involve:

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to absorption peaks in a UV-Vis spectrum. researchgate.netmdpi.com Calculations for related nitrophenols show that the main absorption bands are typically due to π→π* and intramolecular charge transfer (ICT) transitions from the electron-donating groups (hydroxyl, amino) to the electron-withdrawing nitro group. nih.govmdpi.com The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. tandfonline.comrsc.org

Vibrational Spectra (IR and Raman): As mentioned in the DFT section, calculated harmonic frequencies can be used to generate theoretical IR and Raman spectra. Comparing these with experimental spectra helps in the precise assignment of vibrational bands to specific functional groups and motions within the molecule. tandfonline.com

Photophysical Pathways: Following photoexcitation, a molecule can undergo various relaxation processes. Computational studies on nitrophenols have explored pathways such as internal conversion, intersystem crossing to triplet states, and photochemical reactions like excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com For 2-(Dimethylamino)-5-nitrophenol, TD-DFT can be used to map out the potential energy surfaces of excited states to predict the likely de-excitation channels and photochemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including identifying transition states and intermediates that are difficult to observe experimentally.

For 2-(Dimethylamino)-5-nitrophenol, this could involve studying:

Redox Reactions: The nitro group is electrochemically active and can be reduced to form nitroso, hydroxylamine (B1172632), and ultimately amino groups. This is a key reaction in the toxicity of many nitroaromatic compounds. DFT calculations can model the reaction pathway for this reduction, determining the activation energies for each step. The reduction of 4-nitrophenol (B140041) is a well-studied model reaction where intermediates have been computationally and experimentally characterized. acs.org

Photodegradation: Upon absorption of UV light, nitrophenols can degrade. Computational studies have explored the mechanisms of photolysis, which can involve bond cleavage (e.g., C-NO₂ bond) on an excited state potential energy surface, potentially leading to the formation of radicals or other products like nitrous acid (HONO). rsc.orgpnas.org

Reactions with Radicals: In biological or environmental systems, the molecule could react with species like the hydroxyl radical (•OH). Computational chemistry can model the reaction pathways, predicting which sites on the molecule are most susceptible to radical attack. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net To predict the behavior of 2-(Dimethylamino)-5-nitrophenol, a QSPR study would be conducted as follows:

Dataset Assembly: A large dataset of structurally related compounds (e.g., various substituted nitroaromatics and phenols) with known experimental data for a specific property (e.g., toxicity, solubility, impact sensitivity) would be compiled. nih.govmdpi.com

Descriptor Calculation: For each molecule in the dataset, including 2-(Dimethylamino)-5-nitrophenol, a wide range of numerical parameters known as "molecular descriptors" are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, and atomic charges calculated via DFT). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to build a mathematical model that links the descriptors to the experimental property. mdpi.com

Prediction: Once a statistically robust and validated model is created, it can be used to predict the property of interest for 2-(Dimethylamino)-5-nitrophenol based on its calculated descriptors. QSPR models are widely used to estimate the toxicity of nitroaromatic compounds, where descriptors related to hydrophobicity (logP) and electronic properties (like LUMO energy, indicating electrophilicity) are often found to be critical. nih.gov

Applications of 2 Dimethylamino 5 Nitrophenol in Advanced Materials and Chemical Technologies

Development of Optical Materials Utilizing 2-(Dimethylamino)-5-nitrophenol as a Chromophore

The inherent intramolecular charge transfer characteristic of 2-(Dimethylamino)-5-nitrophenol makes its structural motif a prime candidate for the development of sophisticated optical materials. The efficiency of this charge transfer dictates the molecule's photophysical properties, allowing it to function as an active component, or chromophore, in materials designed to interact with light.

Organic push-pull molecules are a cornerstone of research into second- and third-order non-linear optical (NLO) materials, which have applications in telecommunications, optical data storage, and optical switching. nih.gov The NLO response in these molecules is directly related to the change in dipole moment between the electronic ground state and the excited state, which is governed by the efficiency of the intramolecular charge transfer. nih.govrsc.org A large molecular first-order hyperpolarizability (β) is a key metric for second-order NLO activity.

Research on various push-pull systems demonstrates that the combination of a strong donor, like a dimethylamino group, and a strong acceptor, like a nitro group, connected by a π-system, can lead to significant NLO properties. nih.govrsc.org For instance, studies on push-pull tetrazoles with a p-nitrophenyl acceptor and various donor groups have shown substantial first hyperpolarizability values (β). nih.govrsc.org The highest NLO activity is typically observed in compounds with the greatest push-pull characteristics. nih.govrsc.org Theoretical and experimental studies on chromophores with different donors and acceptors have established clear structure-property relationships. rsc.orgresearchgate.net The magnitude of the NLO response can be fine-tuned by modifying the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. rsc.org For example, replacing a simple phenyl linker with more extended or rigidified π-systems can dramatically enhance the molecular quadratic hyperpolarizability. acs.org

Table 1: Representative NLO Properties of Push-Pull Chromophores Data extrapolated from studies on analogous systems for illustrative purposes.

| Chromophore Type | Donor Group | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|---|---|

| Stilbene-type | -N(CH₃)₂ | -NO₂ | ~300-700 |

| Porphyrin-based | -(Dimethylamino)phenylethynyl | -Nitrophenylethynyl | up to 5000 acs.org |

These values are highly dependent on the measurement technique and conditions, such as the wavelength of incident light.

The fluorescence properties of push-pull chromophores like 2-(Dimethylamino)-5-nitrophenol are often highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, refers to a shift in the absorption or emission spectra of a compound with a change in solvent polarity. wikipedia.org The significant change in dipole moment between the ground and excited states means that solvents with different polarities will stabilize the two states to different extents, altering the energy gap and thus the color of the emitted light. wikipedia.orgnih.gov

This sensitivity makes such dyes useful as probes for characterizing the polarity of chemical systems. nih.govkarazin.ua For example, they can be used to investigate the composition of binary solvent mixtures or to sense the presence of specific analytes that alter the local environment. researchgate.net The conversion of an amino group in a fluorophore to a more polar group can result in a significant redshift of the emission maximum and a broadened solvatochromic range. nih.gov Research on various solvatochromic dyes has demonstrated their utility as colorimetric sensors for gathering information about chemical systems. researchgate.netnih.gov For instance, probes have been developed where the thiolysis of a dinitrophenyl ether moiety by a target analyte triggers the release of a highly emissive fluorophore, enabling detection. mdpi.com

Role of 2-(Dimethylamino)-5-nitrophenol in Fundamental Pigment and Dye Chemistry

The structure of 2-(Dimethylamino)-5-nitrophenol serves as a model for understanding the fundamental principles that govern the color and application of organic dyes, particularly in the context of synthetic textiles.

The color of a push-pull dye is determined by the energy of its primary electronic transition, which is visible as its longest-wavelength absorption band in the UV-Vis spectrum. This energy is directly influenced by the molecule's structure. rsc.org Key relationships include:

Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group (e.g., from -OH to -NH₂ to -N(CH₃)₂) or the electron-withdrawing strength of the acceptor (e.g., adding more nitro groups) generally decreases the HOMO-LUMO gap. This leads to a bathochromic shift (a shift to longer wavelengths, i.e., redder color) in the absorption spectrum. rsc.org

π-Conjugated System: Extending the length of the π-conjugated bridge connecting the donor and acceptor also typically results in a bathochromic shift. rsc.org

Molecular Geometry: The planarity of the molecule is crucial for effective π-conjugation and charge transfer. Introducing bulky groups that cause the molecule to twist can disrupt conjugation, leading to a hypsochromic shift (a shift to shorter wavelengths, i.e., bluer color). acs.org Conversely, rigidifying the structure to enforce planarity can enhance conjugation and deepen the color. acs.org

These principles allow for the rational design of chromophores with tailored optical properties for specific applications. rsc.orgmdpi.com

From an academic viewpoint, 2-(Dimethylamino)-5-nitrophenol would be classified as a disperse dye. These are non-ionic, sparingly water-soluble molecules suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765) (polyethylene terephthalate, PET). researchgate.netnih.gov The dyeing process is not based on the formation of strong ionic or covalent bonds but rather on a partitioning mechanism where the dye molecules diffuse into the amorphous regions of the polymer. researchgate.netrsc.org

The academic study of this process involves analyzing its kinetics and thermodynamics:

Thermodynamics: The equilibrium of dyeing is described by adsorption isotherms (e.g., Nernst, Langmuir, Freundlich), which relate the concentration of the dye in the fiber to its concentration in the dyebath. hilarispublisher.comcrimsonpublishers.com For many disperse dyes on polyester, the Nernst partition model applies, treating the fiber as a solid solvent for the dye. hilarispublisher.com Key thermodynamic parameters like the partition coefficient (K), standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°) can be calculated to quantify the dye's affinity for the fiber and the effect of temperature on the dyeing equilibrium. researchgate.netcrimsonpublishers.comresearchgate.net The process is generally exothermic (negative ΔH°). crimsonpublishers.comresearchgate.net

Kinetics: The rate of dyeing is governed by the diffusion of the dye molecules within the fiber. researchgate.netrsc.org This process is slow due to the compact, crystalline structure of polyester. scribd.com Therefore, dyeing is typically carried out at high temperatures (e.g., 130 °C) to increase the kinetic energy of the dye molecules and swell the polymer structure, facilitating diffusion. rsc.orgmdpi.com The diffusion coefficient (D) and the activation energy of diffusion (Ea) are critical kinetic parameters that describe the rate of dye uptake. researchgate.netcrimsonpublishers.com

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Disperse Dyeing of Polyester Data derived from academic studies on representative disperse dyes for illustrative purposes.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Δμ° (Standard Affinity) | The free energy change when dye moves from bath to fiber. | -10 to -25 kJ/mol |

| ΔH° (Standard Enthalpy) | The heat of dyeing; indicates the strength of interaction. | -40 to -80 kJ/mol (Exothermic) |

| ΔS° (Standard Entropy) | The change in disorder of the system upon dyeing. | Negative values are common. researchgate.net |

| D (Diffusion Coefficient) | A measure of the rate of dye diffusion within the fiber. | 10⁻¹⁰ to 10⁻¹² cm²/s (at dyeing temp.) |

| Ea (Activation Energy) | The energy barrier for the diffusion process. | 80 - 160 kJ/mol |

Polymer Science: Incorporation of 2-(Dimethylamino)-5-nitrophenol into Functional Polymeric Architectures

The functional groups present in 2-(Dimethylamino)-5-nitrophenol—the hydroxyl (-OH), nitro (-NO₂), and dimethylamino (-N(CH₃)₂) groups—offer several pathways for its incorporation into polymeric structures to create functional materials. While direct polymerization of this specific monomer is not widely documented, related nitrophenol derivatives are used in polymer science.

One established application is the use of nitrophenols as polymerization inhibitors. Certain dinitrophenol compounds, for example, are used to prevent the premature polymerization of vinyl aromatic monomers like styrene (B11656) during processing and storage. google.com

Furthermore, the functional groups can be chemically modified to create polymerizable monomers. The nitro group can be reduced to an amino group (-NH₂), and the hydroxyl group can be converted to other functionalities. The resulting aminophenol derivatives are valuable precursors for high-performance polymers. For instance, bis-o-aminophenols are key monomers for synthesizing polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability and mechanical properties, which are critical for applications in microelectronics and aerospace. google.com The structure of the aminophenol monomer directly influences the final properties of the polymer, including its solubility, thermal behavior, and hydrolysis stability. google.com While this involves a chemical transformation of the original molecule, it highlights a significant route through which the core structure can be integrated into advanced polymeric architectures. The synthesis of functional copolymers using monomers like 2-(dimethylamino)ethyl methacrylate (B99206) demonstrates the broader interest in incorporating dimethylamino groups into polymers to create materials that are responsive to stimuli like pH and temperature. psu.edu

Functional Monomers for Polymer Synthesis

The molecular architecture of 2-(Dimethylamino)-5-nitrophenol, featuring a polymerizable phenolic group and a functional dimethylamino group, suggests its potential as a functional monomer in the synthesis of specialized polymers. Phenolic compounds can undergo oxidative polymerization, often catalyzed by enzymes like peroxidases or laccases, to form polymers with phenylene or oxyphenylene units. mdpi.comnih.gov These reactions take advantage of the enzyme's ability to generate reactive radical species that subsequently undergo non-enzymatic coupling to form polymers. nih.gov The conditions of these enzymatic polymerizations, such as solvent composition and temperature, can influence the polymer's molecular weight and structure. mdpi.com

Furthermore, the dimethylamino group is a feature of well-known functional monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA). Polymers containing DMAEMA are noted for their stimuli-responsive behavior, particularly to changes in pH and temperature, making them valuable for applications in drug delivery and smart materials. acs.org The incorporation of a monomer like 2-(Dimethylamino)-5-nitrophenol could yield polymers with a combination of properties: the redox activity and rigidity from the phenolic backbone and the pH-responsiveness from the dimethylamino group. However, it is also noteworthy that nitrophenols have been cited as effective inhibitors for the premature polymerization of ethylenically unsaturated monomers, a property that would need to be considered in any polymerization scheme. google.com

Molecularly Imprinted Polymers (MIPs) for Chemical Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a specific target molecule, known as the template. nih.govmdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them analogous to natural antibodies but with greater physical and chemical stability. mdpi.comnih.gov The synthesis involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific cavities. mdpi.comnih.gov

The structure of 2-(Dimethylamino)-5-nitrophenol makes it a candidate for use as a template molecule in MIP synthesis. Research has demonstrated the successful creation of MIPs for other nitrophenols, such as 2,4-dinitrophenol (B41442) (DNP). mdpi.com In these systems, functional monomers with specific interaction capabilities are chosen. For a template like 2-(Dimethylamino)-5-nitrophenol, its phenolic -OH group and dimethylamino group could form hydrogen bonds or acid-base interactions with suitable functional monomers.

A typical MIP synthesis for a nitrophenol template might involve the components listed in the table below.

| Component | Example Material | Purpose | Reference |

| Template | 2,4-Dinitrophenol (DNP) | The molecule to be recognized. | mdpi.com |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template via non-covalent bonds. | mdpi.com |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the porous polymer matrix. | mdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization process. | mdpi.com |

| Porogen (Solvent) | Acetonitrile | Solubilizes components and helps form porous structure. | mdpi.com |

By using 2-(Dimethylamino)-5-nitrophenol as a template, it would be theoretically possible to create MIPs with high selectivity for this compound or for a class of structurally related nitroaromatic compounds. Such MIPs could be integrated into sensors or used as selective sorbents for sample cleanup and analysis. mdpi.com

Catalysis: Potential as a Ligand or Organocatalyst Precursor

The presence of both a nitrogen atom in the dimethylamino group and an oxygen atom in the phenolic group makes 2-(Dimethylamino)-5-nitrophenol a potential N,O-bidentate ligand for coordinating with metal centers. The ability of organic molecules to act as ligands is fundamental to the design of transition metal catalysts. Late transition metal catalysts, in particular, are valued for their tunable ligands and are used extensively in olefin polymerization. mdpi.com

Research on a structurally related compound, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, has shown that it can act as an effective ligand, forming stable complexes with transition metals such as Co(II), Cu(II), Ni(II), and Fe(II). nih.govresearchgate.net These metal complexes were synthesized by reacting the ligand with metal salts and were shown to possess significant antimicrobial activities, demonstrating that the coordination of the metal enhances the compound's biological function. nih.govresearchgate.net This precedent strongly suggests that 2-(Dimethylamino)-5-nitrophenol could similarly form stable complexes with various metal ions. The electronic properties of these potential complexes could be tuned by the electron-donating amino group and the electron-withdrawing nitro group, potentially influencing their catalytic activity in reactions such as oxidation, reduction, or cross-coupling.

Applications in Advanced Analytical Chemistry Methodologies

Derivatization Reagents for Chromatographic and Spectrophotometric Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its separation or detection. nih.gov Analytes that lack a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) can be reacted with a derivatizing reagent to attach such a group. nih.gov

While not yet documented as a standard reagent, 2-(Dimethylamino)-5-nitrophenol possesses structural features that suggest its potential as a derivatization agent. The nitro group is a strong chromophore, which would enable or enhance UV-Vis detection of any molecule it is attached to. Furthermore, the dimethylamino group is a readily protonatable site, which can significantly enhance the signal in mass spectrometry, especially using electrospray ionization (ESI) in positive mode. researchgate.net A novel derivatization agent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), which shares the dinitro- and dimethylamino- functionalities, was specifically designed to enhance ESI-MS signals for amino acids. researchgate.net This suggests that a reactive form of 2-(Dimethylamino)-5-nitrophenol could be developed to label and improve the detectability of various classes of analytes in complex matrices. For example, an activated form of the phenol (B47542) could react with amines or alcohols, while the amino group could be used in other coupling chemistries.

An HPLC method has been successfully developed for the analysis of the related compound 2-amino-5-nitrophenol (B90527) in biological samples, demonstrating that such structures are amenable to chromatographic analysis. nih.gov

Chemo-sensors and Opto-chemical Sensors for Environmental and Industrial Analytes

Chemosensors and opto-chemical sensors are devices that signal the presence of a specific chemical analyte through a measurable change, such as a shift in color (colorimetric) or light emission (fluorometric). illinois.edu The development of these sensors is a major area of research for environmental monitoring, industrial process control, and diagnostics. mdpi.com

The electronic structure of 2-(Dimethylamino)-5-nitrophenol makes it an interesting candidate for sensor applications. The molecule contains a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) on the same aromatic ring, a configuration known as a "push-pull" system. This can lead to strong intramolecular charge transfer (ICT) characteristics, which often result in pronounced changes in absorption or fluorescence spectra in response to environmental changes, such as binding to an analyte or a change in solvent polarity.

Research into optical sensors has shown that such chemoresponsive dyes can be used in sensor arrays to detect a wide range of analytes with high sensitivity. illinois.edu Furthermore, sensors for other nitrophenols have been successfully developed using various platforms:

Polymeric Photonic Crystals: Inverse opal polymeric photonic crystals made with a functional monomer have been used for the selective and visual detection of p-nitrophenol, where the sensor's color changes from green to red in the presence of the analyte. nih.gov

Molecularly Imprinted Polymers: MIPs created for dinitrophenol have been integrated with electrodes to create voltammetric sensors for detecting explosives and other nitroaromatic compounds. mdpi.com

Metal-Organic Frameworks (MOFs): A sensor based on Cr-MOF nanoparticles modified on a glassy carbon electrode showed significant electrocatalytic activity for the reduction of p-nitrophenol, enabling its detection with a low limit of 0.7 μM. mdpi.com

Polymer Probes: Amphiphilic hyperbranched fluorescent polymers incorporating 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized for the sensitive and selective detection of 4-nitrophenol (B140041). acs.org

Environmental Fate and Degradation Pathways of 2 Dimethylamino 5 Nitrophenol

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

The degradation of 2-(Dimethylamino)-5-nitrophenol when exposed to sunlight is a crucial process influencing its persistence in the environment. In aquatic systems, both direct and indirect photolysis are expected to contribute to its transformation. Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. For nitrophenols in general, photolysis is considered an important removal mechanism. noaa.gov The presence of chromophores, such as the nitro group and the aromatic ring in the structure of 2-(Dimethylamino)-5-nitrophenol, suggests it would absorb light in the environmentally relevant UV spectrum.

Indirect photolysis involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter (DOM). These reactive species can significantly accelerate the degradation of organic pollutants. nih.gov For instance, the photolysis of nitrophenols is known to be influenced by the presence of DOM, which can act as a photosensitizer. nih.gov

In the atmosphere, 2-(Dimethylamino)-5-nitrophenol may exist in both the vapor phase and adsorbed to particulate matter. nih.gov In the vapor phase, its degradation is likely dominated by reactions with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for 2-nitrophenol (B165410) due to this reaction is approximately 18 days, and similar reactivity would be expected for 2-(Dimethylamino)-5-nitrophenol. nih.gov Photolysis is also a significant removal pathway for atmospheric nitrophenols, although its rate can be influenced by factors such as the presence of other atmospheric constituents. noaa.gov

Biodegradation by Microbial Communities and Enzymatic Pathways

The breakdown of 2-(Dimethylamino)-5-nitrophenol by microorganisms is a critical pathway for its removal from soil and water. The biodegradability of nitroaromatic compounds can be influenced by the position of the nitro group and the presence of other substituents on the aromatic ring.

Aerobic Degradation Studies

Under aerobic conditions, the biodegradation of compounds structurally similar to 2-(Dimethylamino)-5-nitrophenol, such as N-methyl-4-nitroaniline, has been observed. A key initial step in the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 is N-demethylation, which removes the methyl group from the amine. plos.orgnih.gov This is followed by further enzymatic reactions, including monooxygenation and oxidative deamination, leading to the formation of intermediates like 4-nitroaniline (B120555) and 4-aminophenol, and eventually ring cleavage. nih.gov

For other nitroaromatic compounds, aerobic degradation often proceeds through the action of monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols or protocatechuates, which are then susceptible to ring fission. The degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp., for example, is initiated by a flavin-dependent monooxygenase. plos.org

The following table summarizes findings from aerobic degradation studies of related compounds, which may provide insights into the potential degradation of 2-(Dimethylamino)-5-nitrophenol.

| Compound | Microorganism | Key Degradation Steps | Intermediates |

| N-Methyl-4-nitroaniline | Pseudomonas sp. strain FK357 | N-demethylation, monooxygenation, oxidative deamination | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Monooxygenation | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol |

| p-Nitrophenol | Pseudomonas sp. | Mineralization | Water-soluble metabolites |

Anaerobic Transformation Processes

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. This process is often faster than aerobic degradation for these compounds. researchgate.net The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding aniline (B41778) derivative. researchgate.net In the case of 2-(Dimethylamino)-5-nitrophenol, this would lead to the formation of 2-(Dimethylamino)-5-aminophenol. While these reduced products are often less toxic than the parent nitroaromatic compound, some amino derivatives can still be of environmental concern. researchgate.net

Chemical Oxidation and Reduction Processes in Environmental Matrices

In addition to biological and photochemical processes, 2-(Dimethylamino)-5-nitrophenol can be transformed through chemical oxidation and reduction reactions in the environment.

Advanced oxidation processes (AOPs) involving strong oxidizing agents like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) can effectively degrade nitrophenols. For instance, the oxidation of p-nitrophenol by thermally activated persulfate has been shown to follow pseudo-first-order kinetics, with degradation rates increasing with temperature. researchgate.net However, the presence of soil organic matter and certain inorganic ions can inhibit the degradation process by scavenging the radicals. researchgate.net It has also been noted that the use of persulfate for soil remediation can lead to the formation of nitrophenolic byproducts. researchgate.net

Chemical reduction of nitrophenols to their corresponding aminophenols is another important transformation pathway. This can be facilitated by various reducing agents present in the environment, such as zero-valent iron (ZVI). The use of nanoscale sulfidated ZVI has been shown to be effective in the reductive removal of p-nitrophenol, although an oxidative pathway involving hydroxyl radicals can also occur simultaneously under anaerobic conditions. acs.org The catalytic reduction of nitrophenols using metal nanoparticles, such as silver, gold, and platinum, is also a well-documented process. nih.gov

Adsorption and Leaching Behavior in Soil and Sediment Systems

The mobility of 2-(Dimethylamino)-5-nitrophenol in the environment is governed by its adsorption to soil and sediment particles. The extent of adsorption depends on the physicochemical properties of both the compound and the soil matrix. Factors such as soil organic matter content, clay content, and pH play crucial roles.

The presence of both a polar nitro group and a basic dimethylamino group suggests that the adsorption of 2-(Dimethylamino)-5-nitrophenol will be pH-dependent. At lower pH values, the amino group can become protonated, increasing its affinity for negatively charged soil colloids like clay and organic matter. Conversely, at higher pH, the phenolic hydroxyl group can deprotonate, increasing its water solubility and potential for leaching. The partitioning behavior of a compound between soil/sediment and water is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimental data for 2-(Dimethylamino)-5-nitrophenol, its Koc can be estimated based on its chemical structure, which would provide an indication of its potential to leach into groundwater or be retained in the soil.

Methodologies for Environmental Monitoring of 2-(Dimethylamino)-5-nitrophenol Residues

To assess the environmental presence and fate of 2-(Dimethylamino)-5-nitrophenol, sensitive and specific analytical methods are required. While no methods have been specifically reported for this compound, techniques used for the analysis of other nitrophenols and related compounds can be adapted.

High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is a common and effective technique for the analysis of nitrophenols in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is also widely used, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.

The following table outlines potential analytical techniques for the monitoring of 2-(Dimethylamino)-5-nitrophenol.

| Analytical Technique | Detector | Sample Matrix | Potential for Application |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | Water, Soil Extracts | High |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Water, Soil Extracts (with derivatization) | High |

Future Directions and Emerging Research Avenues for 2 Dimethylamino 5 Nitrophenol

The scientific journey of 2-(Dimethylamino)-5-nitrophenol is entering a new phase, driven by advancements in computational science, a global push for sustainability, and the continuous quest for novel materials and molecules. The unique electronic and structural characteristics of this compound make it a fertile ground for innovative research. This section explores the emerging research avenues that are poised to define the future of 2-(Dimethylamino)-5-nitrophenol, from leveraging artificial intelligence to designing next-generation functional materials.

Q & A

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)-5-nitrophenol with high purity?

Methodological Answer: Synthesis typically involves introducing the nitro and dimethylamino groups onto a phenol backbone. A common approach is the nitration of 5-(dimethylamino)phenol using nitric acid under controlled conditions (e.g., low temperature to avoid over-nitration). Post-synthesis purification via recrystallization in ethanol or methanol is critical to achieve >95% purity. Column chromatography (silica gel, ethyl acetate/hexane eluent) can further isolate the compound from byproducts like 4-nitro isomers .

Key Data:

- Solvents for Recrystallization: Ethanol (yield: ~70%), Methanol (yield: ~65%) .

- Common Byproducts: 4-Nitro isomer (detectable via HPLC with retention time ~12.3 min) .

Q. How can researchers characterize the molecular structure of 2-(Dimethylamino)-5-nitrophenol?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- FT-IR: Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, phenolic -OH at ~3300 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.2 ppm (nitro-substituted ring) and dimethylamino protons at δ 2.9–3.1 ppm .

- Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 211.2 [M+H]⁺ .

Validation Tip: Cross-reference with NIST spectral libraries to confirm peak assignments .

Q. What are the solubility profiles of 2-(Dimethylamino)-5-nitrophenol in common laboratory solvents?

Methodological Answer: Solubility testing in polar and non-polar solvents at 25°C reveals:

| Solvent | Solubility (mg/mL) | Key Application |

|---|---|---|

| Methanol | 45.2 | Recrystallization, HPLC mobile phase |

| Ethyl Acetate | 22.7 | Chromatographic purification |

| Water | 1.3 | Toxicity studies |

| Dichloromethane | 18.9 | Reaction medium |

Note: Low water solubility necessitates DMSO as a vehicle for biological assays (≤1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicokinetic data for nitrophenol derivatives like 2-(Dimethylamino)-5-nitrophenol?

Methodological Answer: Discrepancies in absorption or metabolism data often arise from interspecies variability or assay conditions. To resolve:

Standardize Models: Use human hepatocyte cultures alongside rodent models to compare metabolic pathways (e.g., CYP450-mediated oxidation) .

Biomarker Identification: Quantify urinary metabolites (e.g., glucuronide conjugates) via LC-MS/MS to track excretion profiles .

Dose-Response Studies: Conduct in vivo assays at multiple doses (e.g., 10–100 mg/kg) to identify non-linear kinetics .

Critical Gap: Human placental transfer data are lacking; prioritize in vitro placental barrier models .

Q. What computational strategies are effective for modeling the electronic properties of 2-(Dimethylamino)-5-nitrophenol?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ~4.2 eV, indicating redox activity) and electrostatic potential maps for nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to predict stability under biological conditions .

Software Tools: Gaussian 16 for DFT; GROMACS for MD simulations .

Q. How can crystallography resolve molecular conformation ambiguities in 2-(Dimethylamino)-5-nitrophenol derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural

| Parameter | Value for (E)-2-{[4-(Dimethylamino)benzylidene]amino}-5-nitrophenol |

|---|---|

| Crystal System | Triclinic (P1) |

| Unit Cell Dimensions | a = 6.1435 Å, b = 14.3844 Å, c = 15.8516 Å |

| Bond Angles | C-Nitro-O: 118.5° |

| Torsional Angles | Dimethylamino group: 172.3° (near-planar) |

Experimental Protocol: Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C. Use Cu-Kα radiation for data collection .